molecular formula C7H16ClNO2 B2797478 2-(Aminooxy)-2-cyclopentylethan-1-ol hydrochloride CAS No. 2089258-45-5

2-(Aminooxy)-2-cyclopentylethan-1-ol hydrochloride

Cat. No. B2797478
CAS RN: 2089258-45-5
M. Wt: 181.66
InChI Key: LBTJUKHAUYOPEJ-UHFFFAOYSA-N
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Description

2-(Aminooxy)-2-cyclopentylethan-1-ol hydrochloride, also known as AOE, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclic hydroxylamine derivative that has been shown to exhibit unique properties that make it useful in research applications.

Scientific Research Applications

Synthesis and Structural Analysis

Research into compounds structurally related to 2-(aminooxy)-2-cyclopentylethan-1-ol hydrochloride demonstrates a variety of synthesis methods and analyses of their structures. For instance, studies have focused on synthesizing chloro-aminocyclooctanediol and aminocyclooctanetriol, showcasing methods to create complex cyclooctane-based structures with potential relevance to the synthesis or analysis of similar compounds (Karavaizoglu & Salamci, 2020). Further investigations into 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives have elucidated their crystal structures, revealing insights into the conformational behaviors of related aminooxy compounds in different environmental conditions (Nitek et al., 2020).

Organogel and Hydrogel Development

The exploration of cyclo(L-Tyr-L-Lys) and its ε-amino derivatives, including compounds with aminooxy functionalities, has opened new avenues in the development of organo- and hydrogels. These studies highlight the gelation capabilities of cyclopeptides and their potential applications in creating robust thermoreversible hydrogels, which could be pertinent to biomedical and materials science research (Xie et al., 2009).

Advanced Synthesis Techniques

Innovative synthetic pathways have been developed for the creation of alpha-ketoamides via 2-acyl-5-aminooxazoles by reacting acyl chlorides and alpha-isocyanoacetamides, showcasing a potential interest in synthesizing complex molecules that might share reactive similarities with 2-(aminooxy)-2-cyclopentylethan-1-ol hydrochloride (Mossetti et al., 2010).

Molecular Interaction and Ligand Binding

Studies have also focused on the interaction and binding properties of compounds with aminooxy groups. For instance, the proton-driven self-assembly of systems based on cyclam-cored dendrimers demonstrates the versatility of aminooxy compounds in forming complex structures with metal ions, hinting at potential applications in catalysis or material sciences (Bergamini et al., 2004).

Safety and Hazards

It is not considered hazardous by the OSHA Hazard Communication Standard .

properties

IUPAC Name

2-aminooxy-2-cyclopentylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c8-10-7(5-9)6-3-1-2-4-6;/h6-7,9H,1-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTJUKHAUYOPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CO)ON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminooxy)-2-cyclopentylethan-1-ol hydrochloride

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